T0901317

Übersicht

Beschreibung

TO-901317 ist eine synthetische Verbindung, die für ihre Rolle als Agonist von Leber-X-Rezeptoren (LXRα und LXRβ) bekannt ist. Leber-X-Rezeptoren sind Kernrezeptoren, die die Expression von Genen regulieren, die am Lipidstoffwechsel, an Entzündungen und an der Cholesterin-Homöostase beteiligt sind . TO-901317 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Atherosklerose, Diabetes und Neuroinflammation untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese umfasst typischerweise die folgenden Schritte :

Bildung des Benzolsulfonamid-Kerns: Die Reaktion beginnt mit der Bildung des Benzolsulfonamid-Kerns durch Reaktion eines geeigneten Benzolderivats mit Sulfonylchlorid.

Einführung von Trifluorethylgruppen:

Hydroxylierung: Der letzte Schritt beinhaltet die Hydroxylierung der Trifluorethylgruppen zur Bildung der gewünschten Verbindung, TO-901317.

Industrielle Produktionsmethoden

Die industrielle Produktion von TO-901317 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierten Reaktionsbedingungen und effizienten Reinigungstechniken, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TO-901317 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TO-901317 kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, insbesondere am Sulfonamid-Rest.

Substitution: Nucleophile Substitutionsreaktionen können an den Trifluorethylgruppen auftreten, was zur Bildung von substituierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter milden Bedingungen eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Sulfonamide und substituierte Benzolsulfonamide .

Wissenschaftliche Forschungsanwendungen

TO-901317 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Atherosklerose, Diabetes und neuroinflammatorischen Erkrankungen.

Wirkmechanismus

TO-901317 übt seine Wirkungen aus, indem es an Leber-X-Rezeptoren (LXRα und LXRβ) bindet und diese aktiviert. Diese Bindung führt zur transkriptionellen Aktivierung von Zielgenen, die am Lipidstoffwechsel, an der Cholesterin-Homöostase und an Entzündungen beteiligt sind . Zu den wichtigsten molekularen Zielstrukturen und -pfaden, die beteiligt sind, gehören:

ATP-bindendes Kassettentransportprotein A1 (ABCA1): Fördert den Cholesterinaustritt aus Zellen.

Sterol-regulatorisches Element-bindendes Protein-1c (SREBP-1c): Reguliert die Fettsäuresynthese.

Entzündungszytokine: Moduliert die Expression von proinflammatorischen Zytokinen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

TO-901317 exerts its effects by binding to and activating liver X receptors (LXRα and LXRβ)This binding leads to the transcriptional activation of target genes involved in lipid metabolism, cholesterol homeostasis, and inflammation . The major molecular targets and pathways involved include:

ATP-binding cassette transporter A1 (ABCA1): Promotes cholesterol efflux from cells.

Sterol regulatory element-binding protein-1c (SREBP-1c): Regulates fatty acid synthesis.

Inflammatory cytokines: Modulates the expression of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

TO-901317 ist einzigartig in seiner hohen Selektivität und Potenz als LXR-Agonist. Ähnliche Verbindungen umfassen:

GW3965: Ein weiterer LXR-Agonist mit ähnlichen Wirkungen, aber unterschiedlicher chemischer Struktur.

LXR-623: Ein selektiver LXRβ-Agonist mit potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen.

WAY-252623: Ein LXR-Agonist mit einer anderen chemischen Struktur und einem anderen pharmakologischen Profil.

TO-901317 zeichnet sich durch seine duale Aktivität sowohl auf LXRα als auch auf LXRβ aus, was es zu einem wertvollen Werkzeug für die Untersuchung der umfassenden Rollen von Leber-X-Rezeptoren in verschiedenen biologischen Prozessen macht .

Eigenschaften

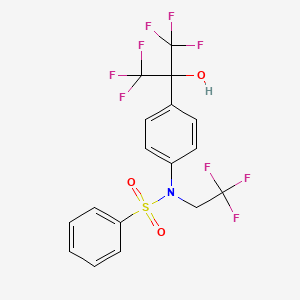

IUPAC Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIWFELWJPNFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040618 | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293754-55-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TO-901317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TO-901317 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T0901317 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: T0901317 functions as a synthetic ligand for Liver X Receptors (LXRs) and Retinoic Acid Receptor-Related Orphan Receptors (RORs).

- LXR interaction: this compound acts as an agonist for both LXRα and LXRβ. [, , ] Upon binding to LXRs, it induces the expression of genes involved in cholesterol and lipid metabolism, including ABCA1, ABCG1, and SREBP-1c. [, , ]

- ROR interaction: Interestingly, this compound acts as an inverse agonist for RORα and RORγ, but not for RORβ. [] It binds to these receptors and inhibits their transactivation activity, affecting processes like gluconeogenesis and immune function. []

A: In mice fed a high-fat diet, this compound administration demonstrated several effects on lipid metabolism: [, , ]

- Increased HDL cholesterol: this compound significantly elevates high-density lipoprotein (HDL) cholesterol levels, likely due to the increased expression of ABCA1 and ABCG1. [, ]

- Elevated triglycerides: While increasing HDL cholesterol, this compound also elevates plasma and liver triglyceride levels. [] This effect can be mitigated by co-administration of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist. []

- Increased peroxisomal fatty acid β-oxidation: this compound administration surprisingly increases peroxisomal fatty acid β-oxidation in the liver. []

A: Yes, research indicates that the effects of this compound can vary across different tissues. [] While it induces LXR target gene expression in the intestines and macrophages of mice, it does not demonstrate this effect in the liver. [] This tissue selectivity might be advantageous in minimizing potential side effects associated with systemic LXR activation.

A: this compound demonstrates an ability to repress the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6Pase) in HepG2 cells. [] This repression is dependent on ROR activity and is not a result of the compound's interaction with LXRs. [] This finding highlights this compound's potential as a target for modulating glucose metabolism, particularly in the context of metabolic disorders.

ANone: Despite its therapeutic potential, this compound exhibits certain limitations:

- Lipogenesis Induction: One significant drawback is its ability to induce liver lipogenesis and increase triglyceride levels, potentially leading to hepatic steatosis. [, , ]

- Limited Gene Expression Normalization in Diabetes: Although this compound improves blood glucose levels in diabetic mouse models, it only partially normalizes hepatic gene expression. [] Many diabetes-related gene alterations remain unaffected or worsen with treatment, suggesting that targeting additional pathways might be necessary for comprehensive diabetes management.

A: Research has identified acanthoic acid-related diterpenes as potent activators of LXRs, similar to this compound. [] These naturally occurring compounds also stimulate cholesterol efflux from macrophages and antagonize inflammatory gene expression, primarily through LXR-dependent mechanisms. [] Further investigation into these diterpenes might reveal promising candidates with improved safety and efficacy profiles compared to this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.